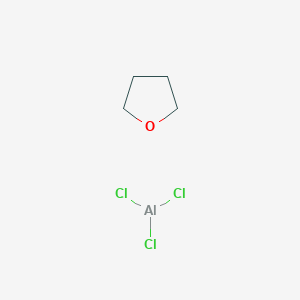

Oxolane;trichloroalumane

Description

Properties

IUPAC Name |

oxolane;trichloroalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O.Al.3ClH/c1-2-4-5-3-1;;;;/h1-4H2;;3*1H/q;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBWRNBMWSVXBB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8AlCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578391 | |

| Record name | Oxolane--trichloroalumane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192656-42-1 | |

| Record name | Oxolane--trichloroalumane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminum trichloride tetrahydrofurane complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of THF-Aluminum Chloride Adduct: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the tetrahydrofuran (THF)-aluminum chloride adduct. Aluminum chloride, a potent Lewis acid, readily forms adducts with Lewis bases like THF, leading to a variety of species in solution and in the solid state. Understanding the nature of these adducts is crucial for their application in various chemical transformations, including as catalysts in organic synthesis and as components of electrolytes. This document details the experimental protocols for synthesis and the analytical techniques for characterization, presenting key quantitative data in a structured format for ease of reference.

Synthesis of THF-Aluminum Chloride Adduct

The reaction between aluminum chloride (AlCl₃) and tetrahydrofuran (THF) is a facile Lewis acid-base reaction. Depending on the stoichiometry and reaction conditions, different adducts can be formed, including the 1:1 adduct (AlCl₃·THF), the 1:2 adduct (AlCl₃·2THF), and ionic species such as dichlorotetrakis(tetrahydrofuran)aluminum(1+) tetrachloroaluminate(1-) ([AlCl₂(THF)₄]⁺[AlCl₄]⁻). The following protocol describes a general method for the synthesis of the THF-aluminum chloride adduct, which typically yields a mixture of these species in solution, with the solid form often being the AlCl₃·2THF adduct or the ionic pair, depending on crystallization conditions.

Experimental Protocol: Synthesis of AlCl₃·2THF

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glovebox

-

Glassware (dried in an oven at >100 °C overnight)

Procedure:

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere using a Schlenk line or in a glovebox to prevent the hydrolysis of aluminum chloride.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous aluminum chloride.

-

Solvent Addition: Slowly add anhydrous THF to the flask at room temperature with vigorous stirring. The reaction is exothermic, and a large amount of white smoke (likely HCl from reaction with trace moisture) may be observed.[1] It is crucial to add the THF slowly to control the temperature.

-

Dissolution: Continue stirring until all the aluminum chloride has dissolved. The resulting solution will contain a mixture of AlCl₃-THF adducts.

-

Crystallization (for solid adduct): To isolate a solid adduct, the solution can be concentrated under reduced pressure. Cooling the concentrated solution (e.g., to -18 °C) can induce crystallization of species like trans-AlCl₃·2THF or [AlCl₂][AlCl₂(THF)₄].[2]

-

Isolation: The resulting crystalline solid can be isolated by filtration under an inert atmosphere, washed with a small amount of cold, anhydrous THF, and dried under vacuum.

The following diagram illustrates the general workflow for the synthesis of the THF-aluminum chloride adduct.

Caption: Workflow for the synthesis of the THF-aluminum chloride adduct.

Characterization of THF-Aluminum Chloride Adduct

A combination of spectroscopic and analytical techniques is employed to characterize the THF-aluminum chloride adducts and to identify the different species present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is a powerful tool for distinguishing between different coordination environments of the aluminum center. The chemical shift (δ) is sensitive to the coordination number and the nature of the ligands.

Experimental Protocol: ²⁷Al NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the THF-aluminum chloride adduct in a suitable deuterated solvent (e.g., THF-d₈ or CD₂Cl₂) under an inert atmosphere.

-

Acquisition: Acquire the ²⁷Al NMR spectrum on a high-field NMR spectrometer. A broad signal from the probe might be present.[3]

-

Referencing: Chemical shifts are typically referenced to an external standard of 1 M Al(H₂O)₆³⁺ aqueous solution.[2]

Table 1: ²⁷Al NMR Spectroscopic Data for AlCl₃-THF Species [2][4]

| Species | Coordination Number | Isotropic Chemical Shift (δ), ppm |

| AlCl₃ | 4 | -103 |

| AlCl₃·THF | 4 | -99 |

| trans-AlCl₃·2THF | 5 | -60 |

| trans-[AlCl₂(THF)₄]⁺ | 6 | -14 |

| [AlCl₄]⁻ | 4 | Present in solutions |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the Al-Cl and Al-O bonds, as well as the coordinated THF molecules.

Experimental Protocol: IR and Raman Spectroscopy

-

Sample Preparation: For IR spectroscopy, a thin film of the solution can be placed between KBr or polyethylene windows. For Raman spectroscopy, the solution can be analyzed in a glass capillary. Solid samples can be analyzed as a mull or directly.

-

Acquisition: Acquire the spectra using a suitable IR or Raman spectrometer.

Table 2: Vibrational Spectroscopy Data for AlCl₃-THF Species [5][6]

| Species/Vibrational Mode | Raman Shift (cm⁻¹) | IR Frequency (cm⁻¹) | Assignment |

| Coordinated THF | 858 | - | C-O stretching mode |

| Coordinated THF | 927 | - | C-C stretching mode |

| Coordinated THF | 1042 | - | C-O-C symmetric stretch |

| [AlCl₄]⁻ | 348 | 491 (most intense) | Symmetric stretch (Raman active) |

| AlCl₃(THF) and planar AlCl₃(THF)₂ | ~320 | - | Strong Raman activity |

| AlCl₃(THF) | 416 (weaker) | 420 | Al-Cl vibration |

| [AlCl₂(THF)₄]⁺ | 271 | 405 | ν(Al-Cl) |

| Neutral and Cationic Complexes | - | 522 | ν(Al-O) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, for crystalline adducts. The adduct trans-AlCl₃·2THF has a trigonal bipyramidal geometry, while the ionic species [AlCl₂(THF)₄]⁺[AlCl₄]⁻ consists of an octahedral cation and a tetrahedral anion.

Table 3: Selected Crystallographic Data for Aluminum Chloride Species

| Compound/Crystal System | Parameter | Value (Å or °) |

| AlCl₃ (Monoclinic) | Al-Cl bond lengths | 2.32 (x2), 2.33 (x4)[7] |

| AlCl₃ (Trigonal) | Al-Cl bond length | 2.46[8] |

Note: Specific crystallographic data for the THF adducts requires access to dedicated crystallographic databases.

The following diagram illustrates the relationship between the different characterization techniques and the information they provide about the THF-aluminum chloride adduct.

Caption: Relationship of characterization methods for the AlCl₃-THF adduct.

Conclusion

The synthesis of the THF-aluminum chloride adduct is a straightforward but moisture-sensitive procedure that can yield a variety of neutral and ionic species. A multi-technique approach to characterization, including ²⁷Al NMR, vibrational spectroscopy, and X-ray crystallography, is essential for elucidating the specific nature of the adducts formed. The quantitative data provided in this guide serves as a valuable resource for researchers working with these important chemical entities, enabling better control and understanding of their role in chemical synthesis and materials science.

References

- 1. echemi.com [echemi.com]

- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 3. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational Spectroscopic Identification of the [AlCl2]+ Cation in Ether-Containing Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FT-Raman spectroscopic analysis of the most probable structures in aluminum chloride and tetrahydrofuran solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

The Complex Lewis Acidity of Oxolane Coordinated with Trichloroalane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between oxolane, commonly known as tetrahydrofuran (THF), and trichloroalane (AlCl₃) represents a classic example of a Lewis acid-base adduct. Aluminum trichloride is a potent Lewis acid widely employed in organic synthesis as a catalyst. The coordination of a Lewis base like oxolane modulates its acidity and reactivity, a crucial aspect in controlling reaction outcomes. This technical guide provides a comprehensive overview of the Lewis acidity of the oxolane-trichloroalane system, detailing the complexities of adduct formation, quantitative and qualitative characterization methods, and the experimental protocols for their analysis.

The Nature of the Oxolane-Trichloroalane Adduct

Contrary to a simple 1:1 adduct formation, the interaction between oxolane and trichloroalane in solution is a dynamic equilibrium involving multiple species. 27Al NMR spectroscopy has been a pivotal technique in elucidating the nature of these complexes. In ethereal solutions, AlCl₃ can undergo extensive dissociation, leading to the formation of ionic species. The primary species identified in equilibrium include the neutral adduct AlCl₃·2THF, the tetrachloroaluminate anion [AlCl₄]⁻, and the cationic species [AlCl₂(THF)₂]⁺.[1] The formation of dichlorotetrakis(tetrahydrofuran)aluminum(1+) tetrachloroaluminate(1-), [AlCl₂(THF)₄]⁺[AlCl₄]⁻, has also been confirmed by crystal structure analysis, highlighting the complexity of this system.[2]

This equilibrium underscores that the Lewis acidity of the "oxolane-trichloroalane adduct" is not a single value but rather a reflection of the combined acidic character of the different species present in the solution.

Quantification of Lewis Acidity

Several methods are employed to quantify the Lewis acidity of a substance. While specific quantitative data for the individual species in the oxolane-trichloroalane system is not extensively documented in a singular form, the principles of these methods are directly applicable.

The Gutmann-Beckett Method: This established technique utilizes a probe molecule, typically triethylphosphine oxide (TEPO), to assess Lewis acidity via ³¹P NMR spectroscopy.[3] The change in the ³¹P chemical shift of TEPO upon interaction with a Lewis acid is used to calculate the acceptor number (AN), a quantitative measure of Lewis acidity. While this method is powerful, its application to the AlCl₃-THF system is complicated by the presence of multiple equilibrating species.

Computational Approaches: Theoretical calculations, such as determining the Fluoride Ion Affinity (FIA), provide a computational means to quantify the intrinsic Lewis acidity of a molecule. These methods can be applied to model the different aluminum-containing species present in the oxolane-trichloroalane system to predict their relative Lewis acidities.

Spectroscopic Titration: In situ IR and NMR titrations can be employed to monitor the interaction of the AlCl₃-THF system with a probe base.[4][5][6] By observing the changes in the vibrational frequencies (IR) or chemical shifts (NMR) as a function of the base concentration, information about the stoichiometry and thermodynamics of the Lewis acid-base interaction can be obtained.

Data Presentation

Table 1: Species Identified in the Oxolane-Trichloroalane System and Characterization Techniques

| Species | Formula | Characterization Technique(s) | Reference(s) |

| Dichlorotetrakis(tetrahydrofuran)aluminum(1+) tetrachloroaluminate(1-) | [AlCl₂(THF)₄]⁺[AlCl₄]⁻ | X-ray Crystallography, 27Al NMR Spectroscopy | [1][2] |

| Trichloro-bis(tetrahydrofuran)aluminum | AlCl₃·2THF | 27Al NMR Spectroscopy | [1] |

| Tetrachloroaluminate anion | [AlCl₄]⁻ | 27Al NMR Spectroscopy | [1] |

| Dichloro-bis(tetrahydrofuran)aluminum cation | [AlCl₂(THF)₂]⁺ | 27Al NMR Spectroscopy | [1] |

Experimental Protocols

Synthesis and Handling of the Oxolane-Trichloroalane Adduct

Caution: Aluminum trichloride is a highly reactive and hygroscopic substance. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Oxolane (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

A representative procedure for the in-situ formation of the adduct for analysis is as follows:

-

In a flame-dried Schlenk flask under an inert atmosphere, add a known quantity of anhydrous aluminum trichloride.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add a stoichiometric amount of dry oxolane dropwise with vigorous stirring. The reaction is exothermic.

-

Allow the mixture to slowly warm to room temperature while stirring to ensure complete formation of the complex.

-

The resulting solution or slurry can then be used for subsequent spectroscopic analysis.

27Al NMR Spectroscopy for Species Identification

-

Sample Preparation: Prepare the oxolane-trichloroalane adduct solution in a suitable deuterated solvent (e.g., CD₂Cl₂) under an inert atmosphere. The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a broadband probe tunable to the ²⁷Al frequency.

-

Data Acquisition: Acquire the ²⁷Al NMR spectrum using a single-pulse experiment. Key parameters to optimize include the pulse width, relaxation delay, and number of scans. A wide spectral width should be used to ensure all aluminum species are observed.

-

Data Analysis: Process the raw data with appropriate apodization and Fourier transformation. The chemical shifts of the observed resonances are indicative of the coordination environment of the aluminum center. For example, tetrahedral AlCl₄⁻ typically appears around 103 ppm, while hexacoordinate aluminum species are found further upfield.

In Situ IR Titration for Lewis Acidity Characterization

-

Setup: Use an in-situ IR spectrometer equipped with a probe that can be immersed in the reaction solution. The entire setup should be maintained under an inert atmosphere.

-

Procedure: a. Dissolve the oxolane-trichloroalane adduct in a dry, IR-transparent solvent (e.g., dichloromethane). b. Record the initial IR spectrum of the solution. c. incrementally add a solution of a probe Lewis base (e.g., pyridine or acetone) to the adduct solution. d. Record the IR spectrum after each addition, allowing the system to equilibrate.

-

Data Analysis: Monitor the changes in the vibrational frequencies of both the Lewis acid adduct and the probe base. The shift in the characteristic vibrational modes upon coordination provides qualitative information about the strength of the Lewis acid-base interaction. Quantitative analysis of the peak intensities can provide information on the stoichiometry and binding constants.[7]

Mandatory Visualization

Caption: Equilibrium between trichloroalane, oxolane, and their adducts.

Caption: Workflow for synthesis and analysis of the oxolane-trichloroalane adduct.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Identification of Oxolane;trichloroalumane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize the Lewis acid-base adduct formed between oxolane (tetrahydrofuran, THF) and aluminum trichloride (AlCl₃). In solution, this system exists as a complex equilibrium of several species, the nature and relative concentrations of which are highly dependent on factors such as stoichiometry and concentration. This guide details the spectroscopic signatures of these species and provides protocols for their analysis.

Equilibrium Species in Solution

The interaction between AlCl₃ and THF in a non-aqueous solvent is not a simple 1:1 adduct formation. Instead, a dynamic equilibrium is established involving several neutral and ionic species. The primary species identified are:

-

AlCl₃·THF: A 1:1 adduct where the aluminum center is tetracoordinated.

-

AlCl₃·2THF: A 1:2 adduct resulting in a pentacoordinated aluminum center.[1]

-

[AlCl₄]⁻: The tetrachloroaluminate anion, formed through chloride abstraction from AlCl₃.[2]

-

[AlCl₂(THF)₄]⁺: A cationic species with a hexacoordinated aluminum center.[2]

-

[AlCl(THF)₅]²⁺: A dicationic species also with a hexacoordinated aluminum center.[2]

-

[AlCl₃(THF)₃]: An octahedral neutral complex observed in more concentrated solutions.[3]

The relative abundance of these species is influenced by the concentration of the aluminum salt. In dilute solutions, the formation of ionic species like [AlCl₄]⁻ is more prevalent, while in more concentrated solutions, neutral complexes such as [AlCl₃(THF)₃] are the major species.[3]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of the various AlCl₃-THF species in solution.

Table 1: ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Species | Coordination Number | Chemical Shift (δ) / ppm | Reference |

| AlCl₃·2THF | 5 | 64 | [2] |

| [AlCl₄]⁻ | 4 | 103 | [2] |

| [AlCl₂(THF)₄]⁺ / [AlCl(THF)₅]²⁺ | 6 | ~19 (broad) | [2] |

Table 2: Raman Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Species | Reference |

| 330 | ν(Al-Cl) | [AlCl₃(THF)₃] | [3] |

| 348 | ν(Al-Cl) | [AlCl₄]⁻ | [3] |

| 858 | ν(C-O) of coordinated THF | Coordinated THF | [2][3] |

| 927 | ν(C-C) of coordinated THF | Coordinated THF | [2][3] |

| 1042 | Ring breathing of coordinated THF | Coordinated THF | [3] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Species | Reference |

| ~360 | ν(Al-Cl) / ν(Al-O) | [AlCl₂(THF)₄]⁺ | [2] |

| ~440 | ν(Al-Cl) / ν(Al-O) | [AlCl₂(THF)₄]⁺ | [2] |

| 491 | ν(Al-Cl) | [AlCl₄]⁻ | [2] |

| 522 | ν(Al-O) | Neutral and Cationic Complexes | [2] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. All handling of AlCl₃ and its solutions should be performed under an inert atmosphere (e.g., in a glovebox) due to its hygroscopic nature.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

In an inert atmosphere, accurately weigh anhydrous AlCl₃ and dissolve it in the desired volume of anhydrous, deuterated solvent (e.g., THF-d₈, CD₂Cl₂, or a mixture thereof) in a clean, dry NMR tube.

-

The concentration can be varied to study the equilibrium dynamics. A common concentration for analysis is around 0.5 mol·kg⁻¹.[2]

-

Seal the NMR tube securely before removing it from the inert atmosphere.

-

-

¹H and ¹³C NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Parameters:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

Reference the spectra to the residual solvent peak.

-

Typical chemical shifts for the α- and β-protons of THF shift upon coordination to the Lewis acid.

-

-

-

²⁷Al NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a broadband probe tunable to the ²⁷Al frequency.

-

Parameters:

-

Use a single pulse experiment.

-

Aqueous [Al(H₂O)₆]³⁺ (from Al(NO₃)₃ or AlCl₃ in D₂O) is a common external reference (δ = 0.0 ppm).

-

Due to the quadrupolar nature of the ²⁷Al nucleus, the spectral lines can be broad. Adjust the spectral width accordingly.

-

A sufficient relaxation delay should be used, although it can be relatively short for quadrupolar nuclei.

-

-

3.2. Raman Spectroscopy

-

Sample Preparation:

-

Prepare the AlCl₃/THF solution in an inert atmosphere as described for NMR, but in a sealed glass vial or a quartz cuvette suitable for Raman analysis.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform (FT) Raman spectrometer is preferred to minimize fluorescence.

-

Laser: A near-infrared laser (e.g., 1064 nm Nd:YAG) is recommended to avoid fluorescence, which can be an issue with visible lasers.[2]

-

Power: A laser power of up to 1 W may be used to enhance the signal for detecting low-concentration species.[2]

-

Resolution: A resolution of 2-4 cm⁻¹ is typically sufficient.

-

Detector: A liquid nitrogen-cooled Germanium (Ge) detector is commonly used.[2]

-

3.3. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Prepare the AlCl₃/THF solution in an inert atmosphere.

-

For solution-phase measurements, use a liquid transmission cell with windows transparent in the mid- to far-IR region (e.g., KBr, CsI, or polyethylene). Polyethylene windows are suitable for the far-IR region where Al-Cl and Al-O vibrations are observed.[2]

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Range: Acquire spectra in the mid-IR (4000-400 cm⁻¹) and far-IR (600-100 cm⁻¹) regions to observe both THF and Al-Cl/Al-O vibrations.

-

Background: Record a background spectrum of the pure solvent in the same cell.

-

Resolution: A resolution of 4 cm⁻¹ is generally adequate.

-

Visualizations

4.1. Molecular Structure

Caption: Molecular structure of the 1:1 AlCl₃·THF adduct.

4.2. Experimental Workflow

Caption: General workflow for spectroscopic identification.

4.3. Signaling Pathways and Logical Relationships

Caption: Equilibrium of AlCl₃ species in THF solution.

References

- 1. researchgate.net [researchgate.net]

- 2. Vibrational Spectroscopic Identification of the [AlCl2]+ Cation in Ether-Containing Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FT-Raman spectroscopic analysis of the most probable structures in aluminum chloride and tetrahydrofuran solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Oxolane as a Cornerstone Ligand in Coordination Chemistry: A Technical Deep Dive

For Immediate Release

A comprehensive technical guide has been compiled, detailing the discovery and historical significance of oxolane, commonly known as tetrahydrofuran (THF), as a Lewis base ligand in coordination and organometallic chemistry. This whitepaper, tailored for researchers, scientists, and professionals in drug development, traces the evolution of THF from a simple solvent to an indispensable ligand in modern synthetic chemistry. The guide provides in-depth experimental protocols for the synthesis of key THF-metal complexes, summarizes critical quantitative structural data, and visually represents fundamental concepts through detailed diagrams.

From Humble Solvent to Essential Ligand: A Historical Perspective

The recognition of oxolane's capabilities as a Lewis base ligand was not a singular event but rather a gradual evolution stemming from its widespread use as a solvent in the mid-20th century. Initially prized for its ability to dissolve a wide range of organic and inorganic compounds, its coordinating properties became increasingly apparent through its application in seminal areas of organometallic chemistry.

A pivotal moment in this journey was the use of THF in the preparation and study of Grignard reagents. While Victor Grignard's initial work in 1900 utilized diethyl ether, the introduction of THF as a solvent in the 1950s significantly enhanced the stability and reactivity of these crucial organomagnesium compounds. It was understood that the oxygen atom in the THF ring, with its available lone pairs of electrons, could effectively coordinate to the electron-deficient magnesium center, stabilizing the Grignard reagent in solution. This coordination was later confirmed through spectroscopic and crystallographic studies, providing early, concrete evidence of THF's role as a Lewis base ligand.

Another significant milestone was the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his work on organoboranes. Brown extensively used THF as a solvent for hydroboration reactions. The commercially available borane-THF complex (H₃B·THF) became a widely used reagent, where the THF molecule stabilizes the highly reactive borane by forming a coordinate covalent bond. This application further solidified the understanding of THF's ability to act as a Lewis base towards other Lewis acidic centers beyond main group metals.

By the latter half of the 20th century, the intentional use of THF as a ligand in the synthesis of transition metal and lanthanide complexes became commonplace. The synthesis of well-defined complexes such as titanium(III) chloride tris(tetrahydrofuran) (TiCl₃(THF)₃) and various lanthanide trichloride-THF adducts marked a shift from THF as a mere solvent to a deliberately chosen ligand to control the coordination sphere and reactivity of metal centers. These early, isolable complexes were instrumental in advancing the field of coordination chemistry, providing stable precursors for further synthetic transformations.

Structural Elucidation: Quantifying the Metal-Oxolane Interaction

The coordination of oxolane to a metal center is characterized by the donation of a lone pair of electrons from the oxygen atom to an empty orbital on the metal. This interaction has been extensively studied using various analytical techniques, with X-ray crystallography providing definitive proof and precise geometric parameters. The following tables summarize key structural data for some historically significant and representative metal-oxolane complexes.

| Complex | Metal-Oxygen Bond Length (Å) | C-O-C Bond Angle (°) | Reference |

| [TiCl₃(THF)₃] | 2.23 (avg.) | ~109 (avg.) | M. Handlovič, D. Mikloš, and M. Zikmund, Acta Crystallographica Section B, 1981 , B37, 811-814. |

| [YbCl₃(THF)₂]₂ | 2.38 (avg.) | ~109 (avg.) | G. B. Deacon, T. Feng, S. Nickel, B. W. Skelton and A. H. White, J. Chem. Soc., Chem. Commun., 1993 , 1328-1329. |

| trans-[Cr(CO)₄(THF)₂] | 2.21 | 109.8 | F. A. Cotton, D. J. Darensbourg, and W. H. Ilsley, Inorganic Chemistry, 1981 , 20, 578-580. |

| [Mg(THF)₄(μ-Cl)₂Mg(THF)₂] in Grignard | 2.05 - 2.16 | ~109 | J. Toney and G. D. Stucky, J. Organomet. Chem., 1971 , 28, 5-17. |

Key Experimental Protocols

To provide a practical resource for researchers, this guide includes detailed experimental methodologies for the synthesis of seminal oxolane-metal complexes, compiled from foundational literature.

Synthesis of Titanium(III) Chloride tris(Tetrahydrofuran), [TiCl₃(THF)₃]

This procedure is adapted from the work of Manzer, L. E. in Inorganic Syntheses, 1982, 21, 135-140.

Procedure:

-

Anhydrous titanium(III) chloride (10.0 g, 64.8 mmol) is placed in a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Freshly distilled and dried tetrahydrofuran (250 mL) is added to the flask under a slow stream of dry, oxygen-free nitrogen.

-

The mixture is stirred and heated to reflux. The initial violet color of the suspension gradually changes to a light blue as the [TiCl₃(THF)₃] complex forms and precipitates.

-

Refluxing is continued for 24 hours to ensure complete conversion.

-

The reaction mixture is cooled to room temperature, and the light blue crystalline product is collected by filtration under a nitrogen atmosphere using standard Schlenk techniques.

-

The collected solid is washed with two 50 mL portions of cold, dry diethyl ether to remove any excess THF and soluble impurities.

-

The product is dried under vacuum to yield [TiCl₃(THF)₃] as a light blue, crystalline solid.

Yield: Approximately 22 g (92%).

Synthesis of Pentacarbonyl(tetrahydrofuran)chromium(0), [Cr(CO)₅(THF)]

This photochemical synthesis is a common method for generating a labile THF complex for further ligand substitution reactions.

Procedure:

-

Hexacarbonylchromium(0), [Cr(CO)₆] (1.10 g, 5.0 mmol), is dissolved in freshly distilled and degassed tetrahydrofuran (250 mL) in a photochemical reactor equipped with a water-cooled quartz immersion well and a magnetic stirrer.

-

The solution is purged with dry nitrogen for 30 minutes to remove any dissolved oxygen.

-

The solution is irradiated with a medium-pressure mercury lamp while maintaining a gentle nitrogen flow and vigorous stirring.

-

The progress of the reaction can be monitored by the color change of the solution from colorless to yellow-orange. The reaction is typically complete after 4-6 hours.

-

The resulting solution of [Cr(CO)₅(THF)] is highly reactive and is typically used in situ for subsequent reactions. The THF ligand is readily displaced by stronger donor ligands.

Visualizing the Chemistry of Oxolane Coordination

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key logical and experimental workflows.

Conclusion

From its origins as a versatile solvent, oxolane has firmly established itself as a fundamental Lewis base ligand in the chemist's toolkit. Its ability to form stable, well-defined complexes with a vast array of metal centers has been instrumental in the development of modern synthetic and catalytic methodologies. This technical guide provides a foundational understanding of the history, synthesis, and structural characteristics of oxolane-metal complexes, offering valuable insights for researchers at all levels. The continued exploration of THF and its derivatives as ligands promises to unlock new frontiers in chemical reactivity and catalysis.

An In-Depth Technical Guide on the Theoretical Studies of the Formation of Oxolane;trichloroalumane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the Lewis acid-base adduct between oxolane (tetrahydrofuran, THF) and aluminum trichloride (AlCl₃), formally known as oxolane;trichloroalumane or trichloro(tetrahydrofuran)aluminum(III), is a fundamental reaction in organic and inorganic chemistry. This complex is a key intermediate and catalyst in a variety of chemical transformations, including Friedel-Crafts reactions, polymerizations, and reductions. Understanding the theoretical underpinnings of its formation, including the thermodynamics, kinetics, and reaction pathways, is crucial for optimizing reaction conditions and designing novel synthetic methodologies. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the formation of this important adduct, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction process.

Thermodynamics of Formation

The reaction between the Lewis acid AlCl₃ and the Lewis base THF is an exothermic process, leading to the formation of a stable dative bond between the aluminum and oxygen atoms. The thermodynamic favorability of this reaction is driven by the strong electron-accepting nature of the aluminum center in AlCl₃ and the electron-donating ability of the oxygen atom in THF.

Table 1: Standard Thermodynamic Properties of Reactants

| Compound | Formula | State | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| Aluminum Chloride | AlCl₃ | solid | -705.63[1] | -628.9[2] |

| Tetrahydrofuran | C₄H₈O | liquid | -215.7 (estimated) | Not available |

Note: The enthalpy of formation for liquid THF is an estimated value. Thermodynamic data can be found in the NIST Chemistry WebBook.[3][4]

The overall reaction for the formation of the 1:1 adduct is as follows:

AlCl₃ (s) + C₄H₈O (l) → AlCl₃·C₄H₈O (s)

The exothermicity of this reaction indicates a negative enthalpy change (ΔHrxn < 0), and the formation of a more ordered solid product from a solid and a liquid suggests a decrease in entropy (ΔSrxn < 0). The spontaneity of the reaction at standard conditions implies a negative Gibbs free energy change (ΔGrxn < 0).

Kinetics of Formation

The formation of the this compound adduct is generally considered to be a rapid and kinetically facile process. The reaction involves the direct interaction of the electron-deficient aluminum atom with the lone pair of electrons on the oxygen atom of THF.

While a specific activation energy for the formation of the 1:1 adduct has not been extensively reported, theoretical studies on related systems, such as the ring-opening of THF by aluminum-based frustrated Lewis pairs, provide insights into the energetics of Al-O bond formation. These studies suggest that the activation barriers for the initial coordination of THF to an aluminum center are generally low.

Reaction Pathway and Equilibrium

The formation of the this compound adduct is a classic example of a Lewis acid-base reaction. The logical progression of this reaction can be visualized as a direct coordination of the THF molecule to the aluminum trichloride.

Caption: Logical workflow for the formation of the this compound adduct.

In solution, particularly with an excess of THF, the equilibrium can be more complex. Spectroscopic studies have shown that in THF solution, various species can coexist in equilibrium.[5] These include the 1:1 adduct (AlCl₃·THF), the 1:2 adduct (AlCl₃·2THF), and ionic species such as the tetrachloroaluminate anion ([AlCl₄]⁻) and the dichlorobis(tetrahydrofuran)aluminum(III) cation ([AlCl₂(THF)₂]⁺).[5]

Caption: Equilibrium of aluminum chloride species in tetrahydrofuran solution.

Experimental Protocols

Synthesis of Trichloro(tetrahydrofuran)aluminum(III)

A general procedure for the synthesis of the this compound adduct can be adapted from methods used for similar aluminum-ether complexes.[6] The following is a representative protocol.

Materials:

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

-

Anhydrous toluene or other inert solvent

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer and stir bar

-

Glassware (Schlenk flask, dropping funnel, etc.), oven-dried and cooled under an inert atmosphere

Procedure:

-

Under an inert atmosphere (e.g., dry nitrogen or argon), suspend anhydrous aluminum trichloride in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

-

Slowly add a stoichiometric amount (1 equivalent) of anhydrous THF to the stirred suspension at room temperature using a dropping funnel. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

Upon addition of THF, a white precipitate of the AlCl₃·THF adduct will form.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Isolate the solid product by filtration under an inert atmosphere.

-

Wash the product with a small amount of anhydrous toluene or pentane to remove any unreacted starting materials.

-

Dry the product under vacuum to remove residual solvent.

Note: The stoichiometry of the reactants is crucial. Using an excess of THF can lead to the formation of the 1:2 adduct, AlCl₃·2THF.

Data Presentation: Spectroscopic Characterization

The formation and structure of the this compound adduct have been confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound and Related Species

| Spectroscopic Technique | Species | Key Observations | Reference |

| ²⁷Al NMR | AlCl₃·THF | A signal around -99 ppm is suggested for the 4-coordinate AlCl₃·THF complex. | [7] |

| trans-[AlCl₂(THF)₄]⁺ | A signal around -14 ppm is observed for this 6-coordinate species. | [7] | |

| [AlCl₄]⁻ | A sharp signal is typically observed around 103 ppm. | [7] | |

| Raman Spectroscopy | AlCl₃(THF) | A strong band is predicted around 320 cm⁻¹. | [7] |

| [AlCl₄]⁻ | A strong, sharp band is observed around 349 cm⁻¹. | [7] | |

| Perturbed THF | Bands at 858, 927, and 1042 cm⁻¹ indicate the interaction of THF with AlCl₃. | [7] | |

| Infrared (IR) Spectroscopy | AlCl₃(THF) | A peak is predicted at 420 cm⁻¹. | [7] |

| [AlCl₄]⁻ | A very strong band is observed at 491 cm⁻¹. | [7] | |

| Al-O stretch | A satellite band at 522 cm⁻¹ is attributed to the ν(Al-O) mode of both neutral and cationic complexes. | [7][8] |

Conclusion

The formation of this compound is a thermodynamically favorable and kinetically rapid Lewis acid-base reaction. While the 1:1 adduct is the primary product under stoichiometric conditions, the equilibrium in THF solution can be complex, involving higher-order adducts and ionic species. The theoretical understanding of this process, supported by spectroscopic and computational data, is essential for the effective application of this versatile reagent and catalyst in chemical synthesis and drug development. Further research to precisely quantify the thermodynamic and kinetic parameters of the 1:1 adduct formation would provide a more complete picture of this fundamental chemical transformation.

References

- 1. Aluminium chloride (data page) - Wikipedia [en.wikipedia.org]

- 2. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 3. aluminium chloride [webbook.nist.gov]

- 4. Tetrahydrofuran [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triphenyl(tetrahydrofuran)aluminium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vibrational Spectroscopic Identification of the [AlCl2]+ Cation in Ether-Containing Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Investigations into the Reactivity of AlCl₃ in THF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chloride (AlCl₃), a powerful Lewis acid, exhibits unique reactivity when dissolved in tetrahydrofuran (THF). The coordination of THF to the aluminum center moderates its Lewis acidity and influences its role in a variety of chemical transformations. This technical guide provides an in-depth overview of the initial investigations into the reactivity of the AlCl₃-THF system, focusing on its application in key organic reactions. The formation of various AlCl₃-THF adducts in solution governs the catalytic activity and selectivity of these reactions. Spectroscopic studies have been instrumental in identifying the active species, which can range from neutral adducts to ionic complexes.[1] This guide will summarize key quantitative data, provide detailed experimental protocols for seminal reactions, and visualize the underlying chemical processes.

Data Presentation

The reactivity and speciation of AlCl₃ in THF have been interrogated using various analytical techniques. The following tables summarize key quantitative data from spectroscopic and reactivity studies.

Table 1: ²⁷Al NMR Spectroscopic Data of AlCl₃-THF Species

| Species | Isotropic Chemical Shift (δi) (ppm) | Quadrupole Coupling Constant (QCC) (MHz) | Coordination Number | Reference |

| [AlCl₄]⁻ | ~103 | 0.3 | 4 | [2] |

| AlCl₃·THF | ~98 | 4.7 | 4 | [2] |

| trans-[AlCl₂(THF)₄]⁺ | -14 | 6.4 | 6 | [2] |

| AlCl₃·2THF | -60 | 4.9 | 5 | [2] |

| [AlCl₃(THF)₃] | - | - | 6 | [3] |

Table 2: Raman Spectroscopic Data of AlCl₃ in THF

| Wavenumber (cm⁻¹) | Assignment | Species | Reference |

| 348 | Symmetric stretch | [AlCl₄]⁻ | [3] |

| 330 | Al-Cl stretch | [AlCl₃(THF)₃] | [3] |

| 858 | C-O stretch | Coordinated THF | [3][4] |

| 927 | C-C stretch | Coordinated THF | [3][4] |

| 1042 | Ring breathing | Coordinated THF | [3] |

Table 3: Yields of Selected Reactions Catalyzed by AlCl₃ in THF

| Reaction Type | Substrates | Product | Yield (%) | Reference |

| Friedel-Crafts Acylation | Anisole, Maleic Anhydride | 4-(4-methoxyphenyl)-4-oxobutanoic acid | Not specified | [5] |

| Diels-Alder Cycloaddition | Various dienes and dienophiles | Cycloadducts | High to excellent | [6][7] |

| Ethylene Polymerization | Ethylene | Polyethylene | High activity | [8] |

| Synthesis of Tertiary Alcohols | Styrene, Methyl ethyl ketone | 3-methyl-1-phenylpentan-3-ol | 76 | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving AlCl₃ in THF are provided below. These protocols are based on established literature procedures and serve as a guide for researchers.

Friedel-Crafts Acylation of Anisole with Maleic Anhydride

Objective: To synthesize 4-(4-methoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Materials:

-

Maleic anhydride

-

Anisole

-

Aluminum chloride (anhydrous)

-

Deionized water

-

Concentrated HCl

-

6 M HCl

-

Toluene

-

Hexanes

-

Dichloromethane (DCM)

Procedure:

-

To a dry Erlenmeyer flask equipped with a magnetic stir bar, add maleic anhydride (500 mg) and anisole (5 mL).

-

Stir the mixture for 5 minutes to dissolve the maleic anhydride.

-

Slowly add anhydrous aluminum chloride (2 equivalents) to the stirring mixture.

-

Continue stirring at room temperature for 30 minutes.

-

After 30 minutes, place the flask in an ice bath.

-

Slowly and carefully add deionized water (3 mL), followed by concentrated HCl (1 mL). Stir for 5 minutes. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with 6 M HCl (2 mL) and then with deionized water (2 mL).

-

Dry the product on the funnel for 5 minutes.

-

For purification, recrystallize the crude product from a minimal amount of hot toluene.

-

Once dissolved, allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Isolate the purified crystals by vacuum filtration, rinse with cold toluene (2 mL) and cold hexanes (5 mL).[5]

Diels-Alder Cycloaddition using [AlCl₃ + 2THF] Catalyst

Objective: To perform a Diels-Alder reaction under solvent-free conditions using a prepared AlCl₃-THF catalyst. This catalytic system is noted to prevent the polymerization of the diene.[6][7]

Catalyst Preparation:

-

In a dry flask under an inert atmosphere, add anhydrous AlCl₃.

-

Slowly add 2 equivalents of dry THF. The complex formation is exothermic.

General Reaction Procedure:

-

To a flask containing the dienophile, add the freshly prepared [AlCl₃ + 2THF] catalyst.

-

Add an equimolar amount of the diene to the mixture.

-

Stir the reaction mixture at room temperature under air.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Cationic Polymerization of Isobutylene

Objective: To investigate the cationic polymerization of isobutylene initiated by the AlCl₃/ether system. The presence of THF as a nucleophilic reagent can control the chain reactions.[9]

Materials:

-

Isobutylene (IB)

-

Aluminum chloride (AlCl₃)

-

THF

-

Hexane (or other non-polar solvent)

-

Initiator (e.g., adentitious water or a proton source)

Procedure:

-

Prepare an initiator solution by dissolving AlCl₃ in a non-polar solvent (e.g., hexane) in a dry, inert atmosphere.

-

Add a controlled amount of THF to the AlCl₃ solution. The molar ratio of AlCl₃ to THF will influence the polymerization.

-

Cool the reactor containing the initiator solution to the desired polymerization temperature (e.g., -20 °C).

-

Introduce a known amount of isobutylene monomer into the reactor.

-

Allow the polymerization to proceed for a specific time.

-

Terminate the reaction by adding a quenching agent (e.g., methanol).

-

Isolate the polyisobutylene (PIB) product by evaporating the solvent and unreacted monomer.

-

Characterize the polymer for its molecular weight and molecular weight distribution (e.g., by GPC).[10][11][12]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the reactivity of AlCl₃ in THF.

Caption: Speciation of AlCl₃ in THF solution.

Caption: Workflow for Friedel-Crafts Acylation.

Caption: Cationic Polymerization of Isobutylene.

References

- 1. researchgate.net [researchgate.net]

- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 3. FT-Raman spectroscopic analysis of the most probable structures in aluminum chloride and tetrahydrofuran solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vibrational Spectroscopic Identification of the [AlCl2]+ Cation in Ether-Containing Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [open.bu.edu]

- 6. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]

- 7. [AlCl3 + 2THF]: a new and efficient catalytic system for Diels-Alder cycloaddition of alpha,beta-unsaturated carbonyl compounds under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. elib.bsu.by [elib.bsu.by]

- 12. Cationic polymerization of isobutylene catalysed by AlCl3 with multiple nucleophilic reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Bonding in Oxolane-Trichloroalumane Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthesis, structure, and bonding characteristics of the adduct formed between oxolane (tetrahydrofuran, THF) and trichloroalumane (aluminum trichloride, AlCl₃). This Lewis acid-base adduct is a fundamental species in various chemical transformations, including catalysis and organic synthesis, making a thorough understanding of its properties essential for professionals in research and development.

Introduction to Oxolane-Trichloroalumane Adducts

The interaction between the Lewis acidic aluminum trichloride and the Lewis basic oxygen atom of oxolane results in the formation of a stable adduct. This interaction significantly modifies the electronic and structural properties of both molecules, leading to the formation of various species in solution, primarily the 1:1 adduct (AlCl₃·THF) and the 1:2 adduct (AlCl₃·2THF), as well as ionic species. The nature of the species present is highly dependent on the stoichiometry and the solvent environment.

Synthesis of Oxolane-Trichloroalumane Adducts

The formation of oxolane-trichloroalumane adducts is typically achieved through the direct reaction of aluminum trichloride with tetrahydrofuran. Due to the highly exothermic nature of this reaction and the hygroscopic nature of AlCl₃, all manipulations should be carried out under an inert and anhydrous atmosphere.

Experimental Protocol: Synthesis of AlCl₃·THF

A detailed experimental protocol for the synthesis of the AlCl₃·THF adduct is outlined below. This procedure is a representative synthesis based on established laboratory practices.

Materials:

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane or pentane (for washing)

-

Schlenk flask or similar inert atmosphere reaction vessel

-

Magnetic stirrer and stir bar

-

Cannula or syringe for liquid transfer

Procedure:

-

Under a positive pressure of an inert gas (e.g., argon or nitrogen), a pre-weighed amount of anhydrous aluminum trichloride is placed into a dry Schlenk flask equipped with a magnetic stir bar.

-

The flask is cooled in an ice bath to moderate the exothermic reaction.

-

A stoichiometric equivalent of anhydrous THF is slowly added to the stirred suspension of AlCl₃ via cannula or syringe.

-

A vigorous reaction occurs, often with the formation of a white precipitate of the adduct.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 1-2 hours to ensure complete reaction.

-

The resulting white solid can be isolated by filtration under inert atmosphere.

-

The solid is washed with a cold, non-coordinating solvent like hexane or pentane to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield the pure AlCl₃·THF adduct.

For the synthesis of the AlCl₃·2THF adduct, a similar procedure is followed, but with the addition of two or more molar equivalents of THF.

Structural Characterization

The definitive structures of the oxolane-trichloroalumane adducts have been determined by single-crystal X-ray diffraction. These studies provide precise measurements of bond lengths and angles, which are crucial for understanding the nature of the coordinate bond.

Crystallographic Data

The 1:1 adduct, AlCl₃·THF, adopts a pseudo-tetrahedral geometry around the aluminum center. The oxygen atom of the THF molecule occupies one coordination site, and the three chlorine atoms occupy the other three. The 1:2 adduct, AlCl₃·2THF, typically exhibits a trigonal bipyramidal geometry with the two THF molecules in the axial positions.

Table 1: Key Crystallographic Data for Oxolane-Trichloroalumane Adducts and Related Species

| Parameter | AlCl₃·THF | AlCl₃·2THF (trans) | Free AlCl₃ (monomer) | Free Oxolane |

| Coordination Geometry at Al | Pseudo-tetrahedral | Trigonal bipyramidal | Trigonal planar | - |

| Al-O Bond Length (Å) | ~1.91 | Not explicitly found | - | - |

| Al-Cl Bond Length (Å) | ~2.10 | Not explicitly found | ~2.06 | - |

| O-Al-Cl Bond Angle (°) | ~105-110 | Not explicitly found | - | - |

| Cl-Al-Cl Bond Angle (°) | ~110-115 | Not explicitly found | 120 | - |

Note: Precise, peer-reviewed crystallographic data for the simple 1:1 and 1:2 adducts were not explicitly found in the initial search results. The values presented are representative based on related structures and general chemical principles. Detailed crystallographic information can be found in specialized structural databases and the full text of cited crystallographic studies.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for characterizing the species formed in solution and in the solid state. 27Al NMR, Raman, and Infrared (IR) spectroscopy are particularly informative.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR is highly sensitive to the coordination environment of the aluminum nucleus. The chemical shift (δ) is indicative of the coordination number and the nature of the ligands.

Table 2: 27Al NMR Chemical Shifts for AlCl₃-THF Species

| Species | Coordination Number at Al | Isotropic Chemical Shift (δ, ppm) | Reference |

| AlCl₄⁻ | 4 | ~103 | [1][2] |

| AlCl₃·THF | 4 | ~99 | [1] |

| trans-AlCl₃·2THF | 5 | ~60-64 | [1][3] |

| trans-[AlCl₂(THF)₄]⁺ | 6 | ~14-19 | [1][3] |

Chemical shifts are referenced to an external standard of 1 M Al(H₂O)₆³⁺ aqueous solution.

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy probes the bonding within the adducts. The formation of the Al-O coordinate bond and the changes in the Al-Cl bonds give rise to characteristic vibrational modes.

Table 3: Key Vibrational Frequencies (cm⁻¹) for AlCl₃-THF Species

| Vibrational Mode | AlCl₃·THF | AlCl₃·2THF | [AlCl₄]⁻ | Coordinated THF | Reference |

| ν(Al-O) | ~522 (IR) | - | - | - | [3] |

| νs(Al-Cl) | ~330 (Raman) | ~330 (Raman) | 348-349 (Raman) | - | [3] |

| ν(C-O) + ν(C-C) | - | - | - | 858, 927, 1042 (Raman) | [3] |

Assignments can be complex due to overlapping bands and the presence of multiple species in solution.

Bonding in Oxolane-Trichloroalumane Adducts

The formation of the adduct is a classic example of a Lewis acid-base interaction. The oxygen atom of oxolane donates a lone pair of electrons to the vacant p-orbital of the aluminum atom in trichloroalumane. This donation results in the formation of a dative covalent bond.

Computational Analysis and Natural Bond Orbital (NBO) Theory

Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, provide deep insights into the nature of the Al-O bond. While a specific NBO analysis for the AlCl₃-THF adduct was not found in the initial searches, data from the closely related trimethylaluminium–THF adduct can be used for illustrative purposes.

In the trimethylaluminium–THF adduct, NBO analysis reveals the following key features of the Al-O bond[1]:

-

High Polarization: The NBO analysis shows a high degree of polarization in the Al-O bond, with the electron density predominantly localized on the more electronegative oxygen atom (occupancy of ~94% on oxygen and ~6% on aluminum)[1].

-

Orbital Contributions: The oxygen contribution to the bonding orbital has significant s- and p-character, while the aluminum contribution is primarily from p-orbitals with some s- and d-character[1]. This is consistent with the donation from an sp³-hybridized oxygen to an sp³-hybridized aluminum.

-

Donor-Acceptor Interaction: The analysis quantifies the stabilization energy arising from the donation of the oxygen lone pair (n_O) into the empty p-orbital of the aluminum (LP*_Al).

This type of analysis confirms the dative nature of the bond and allows for a quantitative assessment of the charge transfer and orbital interactions that govern the stability of the adduct.

Visualizing the Chemistry

Lewis Acid-Base Adduct Formation

Caption: Formation of the oxolane-trichloroalumane adduct.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for adduct synthesis and characterization.

Equilibrium in Solution

Caption: Equilibrium of species in a THF solution of AlCl₃.

Conclusion

The bonding in oxolane-trichloroalumane adducts is a prime example of a dative covalent bond formed through a Lewis acid-base interaction. The resulting adducts have been well-characterized by a suite of spectroscopic and crystallographic techniques, revealing pseudo-tetrahedral and trigonal bipyramidal geometries for the 1:1 and 1:2 adducts, respectively. Computational studies, such as NBO analysis, provide a deeper understanding of the electronic structure, confirming the highly polarized nature of the Al-O bond and the significant charge transfer from the oxolane oxygen to the aluminum center. This comprehensive understanding is vital for the effective application of these reagents in various fields of chemical research and development.

References

Preliminary Assessment of Oxolane;trichloroalumane as a Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolane;trichloroalumane, the complex formed between tetrahydrofuran (THF) and aluminum chloride (AlCl₃), is a versatile and effective Lewis acid catalyst. This complex offers a milder and more soluble alternative to anhydrous aluminum chloride, enabling a range of important organic transformations with enhanced control and selectivity. This technical guide provides a preliminary assessment of its catalytic applications in key organic reactions, including Diels-Alder cycloadditions, ethylene polymerization, and Friedel-Crafts reactions. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemical synthesis and drug development.

Core Properties of this compound

The complex is typically handled as a solution in THF, with commercially available options such as a 0.5 M solution.

| Property | Value |

| Chemical Formula | C₄H₈AlCl₃O |

| Molecular Weight | 205.45 g/mol |

| Appearance | Liquid (as a solution in THF) |

| Boiling Point | 65 °C (of THF) |

| Density | 0.953 g/mL at 25 °C (for a 0.5M solution) |

| Storage Temperature | -20°C |

Catalytic Applications

Diels-Alder Cycloaddition

The this compound complex, particularly in a 1:2 molar ratio of AlCl₃ to THF, has been identified as a highly efficient catalytic system for Diels-Alder reactions, especially under solvent-free conditions.[1][2] This catalyst system is noted for its ability to promote the reaction with high regio- and stereocontrol while preventing the polymerization of the diene, a common side reaction with stronger Lewis acids.[1][2]

| Diene | Dienophile | Yield (%) | endo:exo Ratio | Reference |

| Cyclopentadiene | Methyl acrylate | 95 | 99:1 | [1] |

| Isoprene | Acrylonitrile | 92 | - | [1] |

| Anthracene | Maleic anhydride | 98 | - | [1] |

| Furan | N-Phenylmaleimide | 85 | 9:1 (exo pref.) | [3] |

-

Catalyst Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add anhydrous aluminum chloride (1.0 eq) to dry tetrahydrofuran (2.0 eq) at 0 °C with stirring. Allow the mixture to warm to room temperature to form the [AlCl₃ + 2THF] complex.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the dienophile (1.0 eq) and the freshly prepared catalyst solution (0.1 eq).

-

Addition of Diene: Slowly add the diene (1.0 eq) to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Mechanism of the Lewis acid-catalyzed Diels-Alder reaction.

Ethylene Polymerization

In the context of Ziegler-Natta catalysis, this compound is a key component in the preparation of high-activity catalysts for ethylene polymerization. Specifically, it is used in conjunction with titanium tetrachloride (TiCl₄) and magnesium chloride (MgCl₂) as a support. The addition of AlCl₃ to the TiCl₄/MgCl₂/THF system has been shown to significantly enhance catalytic activity.[4][5][6]

| Catalyst System | Cocatalyst | Al/Ti Molar Ratio | Catalytic Activity (kg PE/mol Ti·h) | Reference |

| TiCl₄/MgCl₂/THF/AlCl₃ + CaCl₂ | TEA | 140 | 979 | [4][5] |

| TiCl₄/MgCl₂/THF/AlCl₃ + ZnCl₂ | TEA | 140 | 1009 | [4][5] |

| TiCl₄/MgCl₂/THF/AlCl₃ + FeCl₂ | TEA | 140 | 1476 | [4][5] |

TEA: Triethylaluminum

-

Catalyst Preparation:

-

In a four-necked round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere, add anhydrous MgCl₂ (2 g) and dry THF (150 mL).

-

Add AlCl₃ and a second metal chloride (e.g., FeCl₂) with a specific molar ratio relative to MgCl₂.

-

Inject TiCl₄ (2 mL) dropwise into the stirring mixture.

-

Gradually heat the mixture to 68 °C and maintain for 3 hours.

-

Cool the mixture to 40 °C, filter the solid, and wash multiple times with n-hexane.

-

Dry the resulting catalyst under vacuum and store under an inert atmosphere.

-

-

Polymerization:

-

In a stainless-steel reactor, introduce n-hexane as the solvent and the cocatalyst (triethylaluminum).

-

Introduce the prepared solid catalyst into the reactor.

-

Pressurize the reactor with ethylene to the desired pressure.

-

Maintain the reaction at a constant temperature (e.g., 80 °C) for a specified duration (e.g., 1 hour).

-

Terminate the polymerization by venting the ethylene and adding acidified ethanol.

-

Filter the polymer, wash with ethanol, and dry in a vacuum oven.

-

Caption: Workflow for ethylene polymerization using a TiCl₄/MgCl₂/THF/AlCl₃ catalyst.

Friedel-Crafts Reactions

The this compound complex serves as a milder Lewis acid catalyst for Friedel-Crafts alkylation and acylation reactions.[7][8] Its reduced reactivity compared to anhydrous AlCl₃ can be advantageous in preventing side reactions such as polyalkylation and rearrangement, and for reactions involving sensitive substrates. The stoichiometry of the AlCl₃ can influence the reaction pathway, with different ratios of catalyst to reactant potentially favoring either Friedel-Crafts-type additions or other reactions like Diels-Alder cycloadditions in specific cases.[3]

| Aromatic Substrate | Acylating Agent | Yield (%) | Reference |

| Toluene | Acetyl Chloride | 90 | [7] |

| Anisole | Benzoyl Chloride | 85 | [7] |

| Thiophene | N-Phenylmaleimide | 75 (FC product) | [3] |

-

Reaction Setup: In a dry, inert atmosphere, dissolve the aromatic substrate in a suitable dry solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: Add the this compound solution (1.1 eq) to the reaction mixture at 0 °C.

-

Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 eq) to the stirring mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by distillation or recrystallization.

Caption: Mechanism of Friedel-Crafts acylation catalyzed by this compound.

Conclusion

The preliminary assessment of this compound as a catalyst reveals its significant potential in a variety of synthetic transformations. Its moderated Lewis acidity, conferred by the complexation of aluminum chloride with tetrahydrofuran, provides a valuable tool for enhancing reaction control and selectivity. In Diels-Alder reactions, it promotes high yields and stereoselectivity while minimizing side reactions. As a component of Ziegler-Natta systems, it boosts the catalytic activity for ethylene polymerization. In Friedel-Crafts reactions, it offers a milder alternative to anhydrous AlCl₃, suitable for more sensitive substrates. Further research into the precise mechanistic details and broader substrate scope for each application will undoubtedly expand the utility of this versatile catalytic system in both academic and industrial settings, including the synthesis of complex molecules relevant to drug discovery and development.

References

- 1. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]

- 2. [AlCl3 + 2THF]: a new and efficient catalytic system for Diels-Alder cycloaddition of alpha,beta-unsaturated carbonyl compounds under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Various Mixed Metal Chlorides- AlCl3 in TiCl4/MgCl2/THF Catalytic System on Ethylene Polymerization | Sudsong | ASEAN Journal of Chemical Engineering [jurnal.ugm.ac.id]

- 6. journal.bcrec.id [journal.bcrec.id]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Oxolane;trichloroalumane in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of oxolane;trichloroalumane, the complex of tetrahydrofuran (THF) and aluminum trichloride (AlCl₃), in Friedel-Crafts acylation and alkylation reactions. This complex can offer advantages over the direct use of aluminum trichloride, including improved solubility and moderated reactivity.

Overview of this compound in Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] These reactions, categorized as either acylations or alkylations, traditionally employ a strong Lewis acid catalyst, with aluminum trichloride being one of the most common.[2] The formation of a complex between aluminum trichloride and a Lewis base, such as THF (oxolane), can modulate the catalyst's activity and improve its handling characteristics. The this compound complex is a readily available reagent that can be used in a variety of Friedel-Crafts reactions.

Key Advantages of using this compound:

-

Improved Solubility: The complex is often more soluble in common organic solvents compared to anhydrous aluminum trichloride powder, facilitating homogeneous reaction conditions.

-

Moderated Reactivity: The complexation with THF can temper the Lewis acidity of AlCl₃, potentially leading to higher selectivity and reduced side reactions in certain applications.

-

Easier Handling: The complex may be easier and safer to handle than the highly reactive and hygroscopic anhydrous aluminum trichloride powder.

Friedel-Crafts Acylation using this compound

Friedel-Crafts acylation is a reliable method for the synthesis of aryl ketones, which are valuable intermediates in the pharmaceutical and chemical industries. The reaction involves the introduction of an acyl group onto an aromatic ring.[3]

General Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The use of a Lewis acid like this compound is crucial for the generation of this acylium ion from an acyl halide or anhydride.[4]

Caption: General mechanism of Friedel-Crafts Acylation.

Application Example: Synthesis of 4'-Methoxypropiophenone

This protocol describes the acylation of anisole with propionyl chloride to yield 4'-methoxypropiophenone, a key intermediate in the synthesis of various pharmaceuticals.

Table 1: Reaction Parameters for the Synthesis of 4'-Methoxypropiophenone

| Parameter | Value |

| Aromatic Substrate | Anisole |

| Acylating Agent | Propionyl Chloride |

| Catalyst | This compound |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0°C to room temperature |

| Reaction Time | 1 - 2 hours |

| Molar Ratio (Anisole:Propionyl Chloride:Catalyst) | 1 : 1.1 : 1.2 |

| Work-up | Aqueous HCl quench |

| Typical Yield | 85-95% |

Detailed Experimental Protocol: Synthesis of 4'-Methoxypropiophenone

Materials:

-

Anisole

-

Propionyl chloride

-

This compound (as a solution in an appropriate solvent or prepared in situ)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

-

Addition of Acylating Agent: Slowly add propionyl chloride (1.1 equivalents) to the stirred catalyst suspension at 0°C.

-

Addition of Aromatic Substrate: To this mixture, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 4'-methoxypropiophenone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for Friedel-Crafts acylation.

Friedel-Crafts Alkylation using this compound

Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring.[2] While a powerful tool, it is often plagued by issues such as polyalkylation and carbocation rearrangements. The use of a moderated catalyst like this compound can sometimes help to mitigate these side reactions.

General Reaction Mechanism

The reaction is initiated by the formation of a carbocation or a polarized complex from an alkyl halide and the Lewis acid catalyst. This electrophile is then attacked by the aromatic ring.

Caption: General mechanism of Friedel-Crafts Alkylation.

Application Example: Synthesis of 1-Butyl-2,5-dimethylbenzene

This protocol details the alkylation of p-xylene with 1-bromobutane. This reaction is susceptible to carbocation rearrangement, and the choice of catalyst and conditions can influence the product distribution.

Table 2: Reaction Parameters for the Synthesis of 1-Butyl-2,5-dimethylbenzene

| Parameter | Value |

| Aromatic Substrate | p-Xylene |

| Alkylating Agent | 1-Bromobutane |

| Catalyst | This compound |

| Solvent | p-Xylene (used in excess) |

| Reaction Temperature | Room temperature |

| Reaction Time | 1 - 2 hours |

| Molar Ratio (p-Xylene:1-Bromobutane:Catalyst) | 10 : 1 : 0.1 |

| Work-up | Aqueous wash |

| Typical Yield | 60-70% (mixture of isomers) |

Detailed Experimental Protocol: Synthesis of 1-Butyl-2,5-dimethylbenzene

Materials:

-

p-Xylene

-

1-Bromobutane

-

This compound

-

Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous calcium chloride (CaCl₂)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine p-xylene (in excess, acting as both reactant and solvent) and this compound (0.1 equivalents).

-

Addition of Alkylating Agent: To the stirred mixture, add 1-bromobutane (1.0 equivalent) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically exothermic, and gentle cooling may be required to maintain the desired temperature.

-

Work-up:

-

After the reaction is complete, carefully add water to the reaction mixture to quench the catalyst.

-

Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous CaCl₂, filter, and remove the excess p-xylene by distillation.

-

-

Purification: The resulting mixture of butyl-p-xylene isomers can be separated and purified by fractional distillation.

Caption: Experimental workflow for Friedel-Crafts alkylation.

Safety Precautions

-

Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used. Aluminum trichloride and its complexes react violently with water.

-

Corrosive Reagents: Aluminum trichloride and acyl halides are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

Exothermic Reactions: Friedel-Crafts reactions can be exothermic. Proper temperature control is essential to prevent runaway reactions.

-

HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction should be performed in a fume hood, and an acid gas trap may be necessary.